Benzoyl chloride, 4-(sulfinylamino)-

para-aramid synthesis poly(p-benzamide) regiochemical control

Benzoyl chloride, 4-(sulfinylamino)- (CAS 24537-25-5), also referred to as p-sulfinylaminobenzoyl chloride, is a para-substituted aromatic acyl chloride bearing an N-sulfinylamino (–N=S=O) protecting group. With molecular formula C₇H₄ClNO₂S and a molecular weight of 201.63 g/mol, this compound serves as a shelf-stable, protected AB-type monomer for the synthesis of poly(p-benzamide) (PBA), a high-performance para-aramid.

Molecular Formula C7H4ClNO2S
Molecular Weight 201.63 g/mol
CAS No. 24537-25-5
Cat. No. B8368691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl chloride, 4-(sulfinylamino)-
CAS24537-25-5
Molecular FormulaC7H4ClNO2S
Molecular Weight201.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)Cl)N=S=O
InChIInChI=1S/C7H4ClNO2S/c8-7(10)5-1-3-6(4-2-5)9-12-11/h1-4H
InChIKeyASKDNKAURXFDOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyl Chloride, 4-(Sulfinylamino)- (CAS 24537-25-5): Core Identity, Physicochemical Profile, and Procurement Relevance


Benzoyl chloride, 4-(sulfinylamino)- (CAS 24537-25-5), also referred to as p-sulfinylaminobenzoyl chloride, is a para-substituted aromatic acyl chloride bearing an N-sulfinylamino (–N=S=O) protecting group. With molecular formula C₇H₄ClNO₂S and a molecular weight of 201.63 g/mol, this compound serves as a shelf-stable, protected AB-type monomer for the synthesis of poly(p-benzamide) (PBA), a high-performance para-aramid [1]. Its computed XLogP3 of 3 and topological polar surface area of 47.5 Ų reflect moderate lipophilicity, facilitating solubility in organic media such as 1,1,2-trichlorotrifluoroethane, N,N-dimethylacetamide (DMAc), and tetramethylurea [2]. The sulfinylamino moiety functions as an acid-labile protecting group that can be quantitatively removed under mild conditions to unmask the free amine for subsequent polymerization or derivatization, distinguishing it from alternative protected aminobenzoyl chlorides that rely on acetyl, trifluoroacetyl, or nitro-group protection strategies [1][3].

Why 4-(Sulfinylamino)benzoyl Chloride Cannot Be Substituted by Isomeric or Para-Functional Analog Benzoyl Chlorides for Para-Aramid Monomer Synthesis


The regiochemistry of the sulfinylamino group on the benzoyl chloride scaffold is the primary determinant of polymer architecture and functional utility. The para (1,4) substitution pattern of 4-(sulfinylamino)benzoyl chloride is indispensable for the formation of linear, rigid-rod poly(p-benzamide) (PBA), as the collinear arrangement of the acyl chloride and protected amine functionalities enables self-condensation polymerization to yield semi-crystalline, liquid-crystalline para-aramids with high tensile strength [1]. In contrast, the meta isomer, 3-(sulfinylamino)benzoyl chloride (CAS 24305-84-8), cannot produce linear para-aramids due to the 120° bond angle introduced by the 1,3-substitution pattern, while the ortho isomer, 2-(sulfinylamino)benzoyl chloride (CAS 64001-48-5), introduces steric hindrance and can undergo competing iminoketene formation, as confirmed by Jacob and Mathew (2007) [2]. The bis-functional analog, 3,5-bis(sulfinylamino)benzoyl chloride, directs polymerization toward hyperbranched rather than linear architectures, fundamentally altering material properties [3]. Para-substituted acyl chlorides bearing alternative electron-withdrawing groups, such as 4-nitrobenzoyl chloride (CAS 122-04-3), lack the masked amine functionality entirely and are therefore incapable of serving as AB-type monomers for aramid synthesis, restricting their utility to end-capping or derivatization roles .

Quantitative Differentiation Evidence for 4-(Sulfinylamino)benzoyl Chloride Against Closest Structural Analogs and Functional Alternatives


Para-Substitution Regiochemistry Enables Linear Para-Aramid Synthesis with High Fiber Tenacity, Unattainable with Meta or Ortho Isomers

The para (1,4) substitution of 4-(sulfinylamino)benzoyl chloride is the sole regiochemical configuration that enables the synthesis of linear, rigid-rod poly(p-benzamide) (PBA) via self-condensation polymerization. PBA fibers produced from this monomer achieve a maximum tenacity of 9.7 g denier⁻¹ (1.3 GPa) when wet-spun from liquid-crystalline DMAc/LiCl solutions [1]. In comparison, the meta isomer 3-(sulfinylamino)benzoyl chloride and the ortho isomer 2-(sulfinylamino)benzoyl chloride are structurally incapable of yielding linear para-aramids due to the angular 1,3-substitution geometry and steric/iminoketene side-reaction constraints at the 1,2-position, respectively [2]. N-alkylated direct-condensation routes to PABAₙ produce inherent viscosities of only 0.06–0.65 dL/g (conc. H₂SO₄, 30 °C), substantially lower than those achievable via the sulfinylamino-protected acyl chloride pathway [3].

para-aramid synthesis poly(p-benzamide) regiochemical control AB-type monomer

Sulfinylamino Protecting Group Enables 93% Yield Quantitative Deprotection to Reactive Amine Hydrochloride Under Mild Conditions

Treatment of purified 4-(sulfinylamino)benzoyl chloride with dry hydrogen chloride gas in 1,1,2-trichlorotrifluoroethane yields 286 g of pure p-aminobenzoyl chloride hydrochloride, corresponding to a 93% yield based on the starting p-aminobenzoic acid [1]. This deprotection proceeds under mild conditions (room temperature, inert solvent, gaseous HCl) without requiring aqueous work-up or strongly acidic or basic hydrolysis steps. In contrast, conventional amino protecting groups such as acetyl (removed by acid/base hydrolysis), trifluoroacetyl (often requiring NaBH₄ reduction or strong base), or nitro (requiring catalytic hydrogenation or metal/acid reduction) necessitate harsher conditions, multi-step sequences, or reagents incompatible with the acid chloride functionality . The sulfinylamino group thus uniquely combines shelf-stability of the protected monomer with quantitative, traceless deprotection using only gaseous HCl.

quantitative deprotection amine hydrochloride solid-phase synthesis monomer activation

Mono-Functional AB-Monomer Architecture Delivers Linear High-Molecular-Weight Polymer, Whereas Bis-Functional AB₂ Analog Produces Hyperbranched Architectures

4-(Sulfinylamino)benzoyl chloride functions as a mono-functional AB-type monomer bearing one protected amino group and one acyl chloride group per molecule, which upon deprotection yields strictly linear poly(p-benzamide) chains. In contrast, 3,5-bis(sulfinylamino)benzoyl chloride (AB₂) incorporates two protected amino groups and one acyl chloride, functioning as a branching agent that yields hyperbranched aramids rather than linear polymers [1]. When AB₂ is incorporated as an organic-phase additive in polyamide nanofiltration membrane fabrication via interfacial polymerization with trimesoyl chloride (TMC), the resulting PIP-TMC/AB₂ membrane achieves CaCl₂ and MgCl₂ rejections exceeding 99.0% and a permeate flux of 135.3 ± 3.12 LMH, surpassing the performance of most commercial and unmodified NF membranes [2]. This starkly divergent application space—linear high-strength fibers versus nanofiltration membrane modification—underscores that the mono- and bis-functional congeners are not interchangeable; selection must align precisely with the intended polymer architecture.

linear vs. hyperbranched polymer AB monomer AB₂ monomer polyamide membrane

Thermal Lability and Distillation Behavior Distinguishes 4-(Sulfinylamino)benzoyl Chloride from Thermally Robust 4-Nitrobenzoyl Chloride

Crude 4-(sulfinylamino)benzoyl chloride exhibits partial thermal decomposition during vacuum distillation: distillation of 300 g of crude product at 1.5 mm Hg yields only 240 g (80% yield of theory) of distilled material, with 14.7% of the mass recovered as a tarry, non-distillable decomposition residue [1]. In contrast, 4-nitrobenzoyl chloride (CAS 122-04-3) is a crystalline solid with a well-defined melting point of 71–74 °C and a boiling point of 155 °C at 15 mmHg, and can be distilled without significant decomposition under standard conditions . The thermal lability of the sulfinylamino compound imposes specific handling and purification constraints: solvent extraction with 1,1,2-trichlorotrifluoroethane is preferred over distillation for purification, and long-term storage requires cool, dry conditions to prevent decomposition [1]. Researchers accustomed to the robust thermal profile of 4-nitrobenzoyl chloride must adapt their purification and storage protocols when working with the sulfinylamino analog.

thermal stability distillation yield decomposition handling requirements

Derived Polyacylthiourea Inherent Viscosity Profiles Differentiate Para Isomer Reactivity from Isomeric Mixtures

Reaction of sulfinylaminobenzoyl chlorides with lead thiocyanate generates sulfinylaminobenzoyl isothiocyanates (SBIs), which upon controlled hydrolysis and polyaddition yield AB polyacylthioureas (PATUs). Using the para isomer (4-(sulfinylamino)benzoyl chloride), inherent viscosities of up to 0.28 dL/g are obtained directly from the SBI intermediate, while conversion to the aminobenzoyl isothiocyanate hydrochloride (ABIH) and subsequent low-temperature solution polyaddition raises inherent viscosity to 0.66 dL/g, further enhanced to 0.75 dL/g upon addition of lithium bases [1]. When SBIs derived from isomeric sulfinylaminobenzoyl chloride mixtures are co-polymerized with aromatic diamines and isophthaloyl diisothiocyanate, copolyacylthioureas with inherent viscosities up to 1.15 dL/g are obtained, but with reduced solubility in amide solvents compared to the homopolymers [1]. This demonstrates that the para isomer provides a distinct viscosity-building profile that is sensitive to the isomeric purity of the starting benzoyl chloride; procurement of isomerically pure 4-(sulfinylamino)benzoyl chloride is essential for reproducible PATU molecular weight outcomes.

polyacylthiourea inherent viscosity sulfinylaminobenzoyl isothiocyanate polyaddition

High-Value Application Scenarios for 4-(Sulfinylamino)benzoyl Chloride Supported by Quantitative Differentiation Evidence


Synthesis of Poly(p-benzamide) (PBA) High-Tenacity Fibers via Self-Condensation Polymerization

4-(Sulfinylamino)benzoyl chloride is the monomer of choice for the preparation of semi-commercial poly(p-benzamide) (PBA), the simplest all-para aramid. Following quantitative deprotection with dry HCl (93% yield to p-aminobenzoyl chloride hydrochloride), polymerization in DMAc yields PBA capable of forming liquid-crystalline solutions. Wet-spun fibers achieve a tenacity of 9.7 g denier⁻¹ (1.3 GPa), making this monomer essential for any program targeting high-strength para-aramid fibers competitive with commercial p-aramids [1]. Alternative routes via direct condensation of N-alkylated p-aminobenzoic acid produce polymers with inherent viscosities limited to 0.06–0.65 dL/g [2], substantially lower than those attainable via the sulfinylamino-protected pathway.

Controlled Synthesis of Linear AB Polyacylthioureas with Tunable Inherent Viscosity

Investigators synthesizing AB polyacylthioureas (PATUs) for specialty coating or film applications can leverage the para isomer of sulfinylaminobenzoyl chloride to achieve inherent viscosities from 0.28 dL/g (via direct SBI hydrolysis) to 0.75 dL/g (via ABIH polyaddition with lithium base additives) [3]. The ability to tune molecular weight by selecting the polymerization route—without changing the monomer identity—provides a unique degree of process control unavailable with isomeric mixtures or alternative protected aminobenzoyl chlorides. The homopolymers exhibit distinct solubility profiles versus copolymers derived from isomeric monomer mixtures, offering additional formulation flexibility.

Synthesis of t-Butyl p-Aminobenzoate via One-Pot Sulfinylamino Protection/Transesterification

4-(Sulfinylamino)benzoyl chloride serves as a convenient intermediate for the one-pot synthesis of t-butyl p-aminobenzoate. Treatment of p-aminobenzoic acid with thionyl chloride generates the sulfinylamino-protected acyl chloride in situ, which upon reaction with t-butanol yields the t-butyl ester directly [4]. This streamlined protocol eliminates the need for separate amino protection/deprotection steps and avoids the instability issues associated with free p-aminobenzoic acid on prolonged exposure to light and air [1]. For procurement in medicinal chemistry or prodrug synthesis programs requiring p-aminobenzoate esters, the sulfinylamino-protected benzoyl chloride offers a more efficient synthetic entry than 4-nitrobenzoyl chloride or 4-isocyanatobenzoyl chloride, which lack the masked amine functionality necessary for downstream elaboration.

Preparation of Sulfinylaminobenzoyl Isothiocyanates (SBIs) as Versatile Building Blocks

Reaction of 4-(sulfinylamino)benzoyl chloride with lead thiocyanate cleanly generates 4-sulfinylaminobenzoyl isothiocyanate (SBI), a bifunctional intermediate bearing both the masked amine and the reactive isothiocyanate group [3]. SBIs serve as precursors to aminobenzoyl isothiocyanate hydrochlorides and, subsequently, to diverse polyacylthioureas and copolyacylthioureas. The para-substitution pattern ensures linear propagation in subsequent polyaddition reactions, whereas isomeric SBI mixtures or ortho-substituted SBIs introduce branching or cyclization side reactions [5]. Procurement of the pure para isomer is therefore critical for reproducible SBI-based building-block strategy.

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